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molecular formula C8H4F8N2O2 B3011506 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1226890-61-4

1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B3011506
M. Wt: 312.119
InChI Key: NQACFNIHDULWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946234B2

Procedure details

11.0 g (37.5 mmol) of 5-cyano-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole, 22 ml of 50% strength sodium hydroxide solution and 7.0 ml of distilled water are heated in an oil bath until the solid has dissolved. The reaction mixture is then stirred overnight (oil bath temperature 100° C.). After cooling, the reaction mixture is poured onto a mixture of 150 ml of concentrated hydrochloric acid and 150 ml of ice. The mixture is afterstirred for 30 minutes and the solid is filtered off. The solid is washed with a small amount of water and then dried in an oil pump vacuum. This gives 11.2 g (95%) of 1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole-5-carboxylic acid as a white solid.00
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[C:4]=1[C:16]([F:19])([F:18])[F:17])#N.[OH-:20].[Na+].Cl.[OH2:23]>>[CH3:8][N:7]1[C:3]([C:1]([OH:23])=[O:20])=[C:4]([C:16]([F:19])([F:18])[F:17])[C:5]([C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])=[N:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(#N)C1=C(C(=NN1C)C(C(F)(F)F)(F)F)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
150 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred overnight (oil bath temperature 100° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
has dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WAIT
Type
WAIT
Details
The mixture is afterstirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
WASH
Type
WASH
Details
The solid is washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
dried in an oil pump vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN1N=C(C(=C1C(=O)O)C(F)(F)F)C(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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